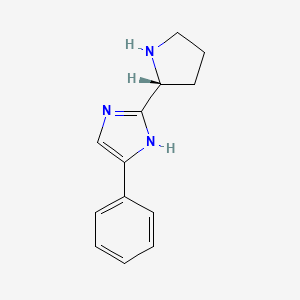
4-Cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-ciclopropil-2-(dietilamino)pirimidina-5-carboxílico es un compuesto heterocíclico con la fórmula molecular C12H17N3O2 y un peso molecular de 235,28 g/mol . Este compuesto pertenece a la familia de las pirimidinas, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-ciclopropil-2-(dietilamino)pirimidina-5-carboxílico normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción de ciclopropilamina con malonato de dietilo, seguida de ciclización con formamida y posteriores modificaciones del grupo funcional .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos como la extracción con disolvente, la cristalización y la purificación mediante técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) para confirmar la identidad y la pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-ciclopropil-2-(dietilamino)pirimidina-5-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con derivados halogenados en condiciones básicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidróxido de sodio o carbonato de potasio en disolventes polares.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-ciclopropil-2-(dietilamino)pirimidina-5-carboxílico tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como las propiedades antiinflamatorias y antimicrobianas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del ácido 4-ciclopropil-2-(dietilamino)pirimidina-5-carboxílico implica su interacción con dianas moleculares y vías específicas. Puede actuar inhibiendo enzimas o receptores involucrados en los procesos de la enfermedad, lo que lleva a efectos terapéuticos. Las dianas moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-ciclopropil-2-(trifluorometil)pirimidina-5-carboxílico: Estructura similar pero con un grupo trifluorometil en lugar de un grupo dietilamino.
Ácido 4-ciclopropil-2-(dimetilamino)pirimidina-5-carboxílico: Estructura similar pero con un grupo dimetilamino en lugar de un grupo dietilamino.
Singularidad
El ácido 4-ciclopropil-2-(dietilamino)pirimidina-5-carboxílico es único debido a sus grupos funcionales específicos, que le confieren propiedades químicas y biológicas distintas. Su grupo dietilamino puede mejorar su solubilidad y su interacción con las dianas biológicas en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-(diethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-3-15(4-2)12-13-7-9(11(16)17)10(14-12)8-5-6-8/h7-8H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
KDRVRVVURNQUEX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C(=N1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)

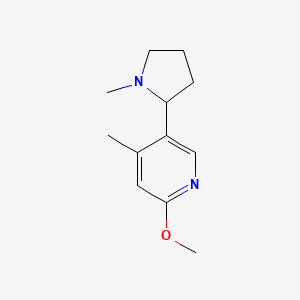
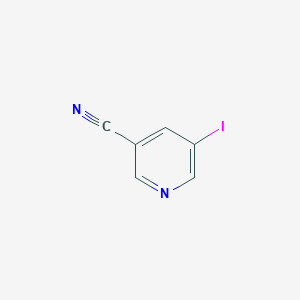

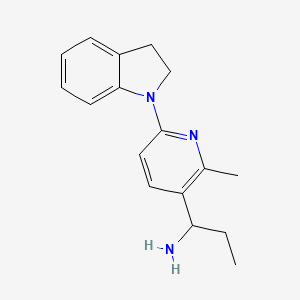
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)


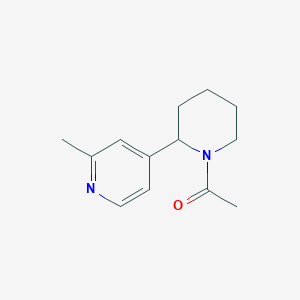
![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
